6-Bromo-6'-methyl-2,2'-bipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(6-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-5-9(13-8)10-6-3-7-11(12)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNPPRIURACGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563980 | |
| Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130897-00-6 | |
| Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 6 Methyl 2,2 Bipyridine and Its Derivatives
Retrosynthetic Approaches to 6-Bromo-6'-methyl-2,2'-bipyridine
A logical retrosynthetic analysis of this compound identifies the central C2-C2' bond as the primary disconnection point. This approach simplifies the target molecule into two more readily available pyridine (B92270) building blocks: a 2-bromo-6-methylpyridine (B113505) derivative and a suitable 2-halopyridine or its organometallic equivalent. The choice of these precursors is dictated by the specific cross-coupling reaction to be employed. For instance, a Suzuki-Miyaura coupling would necessitate a boronic acid or ester derivative of one pyridine and a halide on the other. Similarly, Stille coupling would involve an organotin derivative, while Negishi coupling would utilize an organozinc reagent.
Established Synthetic Routes to this compound Scaffolds
The construction of the this compound scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the preferred strategies in modern organic synthesis. orgsyn.orgorgsyn.org
Cross-Coupling Strategies for Bipyridine Formation (e.g., Negishi, Suzuki-Miyaura, Stille Coupling)
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is a powerful tool for constructing C-C bonds, including the formation of 2,2'-bipyridines, due to its high yields and mild reaction conditions. orgsyn.orgorgsyn.org For the synthesis of this compound, this could involve the reaction of a (6-bromo-2-pyridyl)zinc halide with 2-halo-6-methylpyridine. The reactivity of the halide in the Negishi coupling generally follows the trend I > Br > Cl. orgsyn.org
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes a boronic acid or ester with a halide or triflate, catalyzed by a palladium complex. libretexts.org While initially challenging due to the instability of 2-pyridylboronic acids, the development of stabilized 2-pyridylboron compounds has made the Suzuki-Miyaura reaction a viable and efficient method for synthesizing 2,2'-bipyridines. researchgate.netthieme-connect.com A key advantage is the commercial availability and stability of many boronic acid derivatives. mdpi.com The synthesis of this compound via this method would typically involve the coupling of 6-bromo-2-pyridylboronic acid or its ester with 2-halo-6-methylpyridine, or vice versa.
Stille Coupling: This reaction employs an organotin reagent and an organic halide, catalyzed by palladium. mdpi.compreprints.org Stille coupling has been successfully used to prepare a variety of substituted 2,2'-bipyridines in high yields. acs.orgacs.org The synthesis of this compound could be achieved by reacting 2-bromo-6-methylpyridine with a 2-(trialkylstannyl)pyridine derivative, or by coupling 6-bromo-2-(trialkylstannyl)pyridine with a suitable halomethylpyridine. A notable drawback of this method is the toxicity of the organotin compounds. mdpi.com
| Cross-Coupling Reaction | Typical Reactants | Catalyst | Advantages | Disadvantages |
| Negishi Coupling | Organozinc Halide + Organic Halide | Palladium or Nickel Complex | High yields, mild conditions, good functional group tolerance orgsyn.orgorgsyn.org | Sensitivity of organozinc reagents to air and moisture |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester + Organic Halide/Triflate | Palladium Complex | Air- and moisture-stable reagents, commercially available starting materials researchgate.netmdpi.com | Potential for catalyst inhibition by the bipyridine product mdpi.com |
| Stille Coupling | Organotin Reagent + Organic Halide | Palladium Complex | High yields, applicable to a wide range of substrates acs.orgacs.org | Toxicity of organotin compounds mdpi.com |
Regioselective Functionalization Techniques for Bipyridine Core Structures
While the convergent cross-coupling strategies are generally preferred, methods for the regioselective functionalization of a pre-formed 2,2'-bipyridine (B1663995) ring system exist. These techniques are crucial for introducing specific substituents at desired positions.
One approach involves the use of directing groups or the inherent electronic properties of the bipyridine to guide the substitution. For instance, N-oxidation of one of the pyridine rings can activate the ortho and para positions to that nitrogen for nucleophilic attack. researchgate.net Subsequent chemical manipulation can then lead to the desired functionalized bipyridine.
Another strategy employs metal-catalyzed C-H functionalization, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. rsc.org However, achieving high regioselectivity in these reactions can be challenging and often requires specific directing groups or carefully optimized reaction conditions.
Targeted Derivatization of this compound
The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of functionalized ligands.
Chemical Transformations at the Bromo Moiety: Nucleophilic Substitution and Cross-Coupling Reactions
The bromine atom at the 6-position is a key functional handle for a variety of transformations.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen atoms facilitates nucleophilic aromatic substitution at the halogenated position. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromide and form new C-N, C-O, and C-S bonds, respectively.
Cross-Coupling Reactions: The bromo group is an excellent substrate for further palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, through reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings. acs.orgresearchgate.net This sequential cross-coupling approach allows for the construction of complex, unsymmetrical bipyridine ligands with tailored electronic and steric properties.
Functionalization Strategies Involving the Methyl Group
The methyl group at the 6'-position also offers opportunities for further functionalization.
Halogenation: The methyl group can be halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This yields a bromomethyl group, which is a versatile precursor for a variety of subsequent nucleophilic substitution reactions. researchgate.net
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation introduces valuable functional groups that can be used for further derivatization, such as the formation of imines, esters, or amides.
Deprotonation and Alkylation: The methyl group can be deprotonated with a strong base to generate a carbanion, which can then react with various electrophiles, such as alkyl halides or carbonyl compounds. This allows for the elongation of the carbon chain and the introduction of more complex substituents at the 6'-position. researchgate.net
Diversification of Substituents for Tuning Electronic and Steric Properties
The inherent structure of this compound provides a robust scaffold for further functionalization. The strategic introduction of diverse substituents is a key methodology for meticulously tuning the electronic and steric properties of the ligand. These modifications are critical as they directly influence the behavior of the resulting metal complexes, including their reactivity, stability, and photophysical properties. nih.govrsc.org
The electronic nature of the bipyridine ligand can be systematically altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The existing methyl group at the 6'-position already serves as a mild electron-donating group. mdpi.com The introduction of additional EDGs, such as methoxy (B1213986) (-OCH3) or ethyl (-CH2CH3) groups, would further increase the electron density on the pyridine rings. This heightened electron density on the ligand can, in turn, affect the metal-to-ligand charge transfer (MLCT) bands and redox potentials of its coordination complexes. nih.gov Conversely, installing electron-withdrawing groups, like a trifluoromethyl (-CF3) group, has the opposite effect, decreasing electron density. mdpi.com This fine-tuning of the ligand's electronic profile is crucial for designing complexes with specific electrochemical or spectroscopic characteristics. nih.govamazonaws.com
Steric properties are manipulated by altering the size and position of substituents on the bipyridine framework. The bulkiness of functional groups, particularly those near the nitrogen donor atoms (e.g., at the 6,6' positions), significantly impacts the coordination environment around a metal center. nih.gov For instance, replacing the existing methyl group with a bulkier group like a tert-butyl or a phenyl group can enforce a more distorted geometry in the resulting metal complex, potentially altering its catalytic activity or selectivity. The strategic placement of substituents can increase the N-M-N bite angle or shorten N-M bond lengths, providing another layer of structural control. nih.govrsc.org
Interactive Table: Stereoelectronic Influence of Substituents on Bipyridine Ligands
This table is illustrative, based on established principles of physical organic chemistry and findings from related bipyridine systems.
| Substituent | Typical Position(s) | Electronic Effect | Anticipated Steric Impact |
| -CH₃ (Methyl) | 4, 5, 6 | Electron-Donating mdpi.com | Moderate |
| -C₂H₅ (Ethyl) | 6 | Electron-Donating mdpi.com | Moderate to High |
| -OCH₃ (Methoxy) | 6 | Electron-Withdrawing (Inductive), Electron-Donating (Mesomeric) mdpi.com | Moderate |
| -CF₃ (Trifluoromethyl) | --- | Electron-Withdrawing mdpi.com | Moderate |
| -C(CH₃)₃ (tert-Butyl) | --- | Electron-Donating | High |
| -C₆H₅ (Phenyl) | --- | Electron-Withdrawing (Inductive) | High |
Sustainable and Green Chemistry Considerations in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of specialized organic compounds like this compound. The focus is on developing methods that are more efficient, use less hazardous materials, and reduce environmental impact compared to traditional synthetic routes.
One of the primary areas of improvement is in the cross-coupling reactions used to form the bipyridine core. While traditional methods have been effective, modern strategies like Negishi and Stille cross-couplings offer high yields under milder conditions. acs.orgacs.orgorgsyn.org A significant advancement in this area is the development of copper-free Sonogashira-type couplings. researchgate.net These reactions can be performed using a palladium catalyst in an aqueous medium at ambient temperature, often facilitated by a micellar system derived from a biodegradable source like saponin. researchgate.net This approach eliminates the need for co-catalysts like copper and volatile organic solvents, which are common in older methods.
The use of alternative energy sources is another cornerstone of green synthetic chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the preparation of bipyridine derivatives. researchgate.net This technique can lead to higher yields and cleaner reaction profiles, minimizing the need for extensive purification.
Interactive Table: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Ullmann) | Green Chemistry Approach (e.g., Micellar Catalysis) |
|---|---|---|
| Catalyst | High loadings of Copper or Palladium | Low loadings of Palladium, often Copper-free researchgate.net |
| Solvent | High-boiling, volatile organic solvents (e.g., DMF, Toluene) | Water, often with biodegradable surfactants researchgate.net |
| Energy Input | Prolonged heating at high temperatures | Ambient temperature or microwave irradiation researchgate.net |
| Byproducts | Often produces significant metallic and organic waste | Reduced waste, potential for catalyst recycling researchgate.net |
| Reaction Time | Can be many hours to days | Often significantly shorter (minutes to hours) |
Coordination Chemistry of 6 Bromo 6 Methyl 2,2 Bipyridine
Ligand Binding Motifs and Coordination Modes of 6-Bromo-6'-methyl-2,2'-bipyridine
The coordination of this compound to metal centers is primarily dictated by the two nitrogen atoms of the bipyridine core, leading to specific and predictable binding patterns.
The most prevalent coordination mode for this compound is as a bidentate N,N'-chelating ligand. In this arrangement, the two nitrogen atoms of the pyridine (B92270) rings bind to a single metal center, forming a stable five-membered chelate ring. This mode of binding is a characteristic feature of 2,2'-bipyridine (B1663995) and its derivatives. The resulting metal complexes often exhibit well-defined geometries, which are influenced by the coordination number and the nature of the metal ion. The chelation imparts significant stability to the resulting complexes compared to monodentate nitrogen ligands.
The substituents at the 6 and 6' positions of the bipyridine ring, a bromine atom and a methyl group, exert considerable steric and electronic influence on the coordination properties of the ligand. The steric bulk of the methyl group and the slightly larger bromine atom can affect the geometry of the resulting metal complexes. This steric hindrance can influence the bond angles and distances within the coordination sphere and may prevent the coordination of multiple ligands to a single metal center, depending on the size of the metal ion.
Synthesis and Structural Elucidation of Transition Metal Complexes with this compound
The unique steric and electronic profile of this compound has led to its use in the synthesis of a variety of transition metal complexes.
Complexes of this compound with first-row transition metals have been synthesized and characterized. For instance, with copper(I), it forms complexes that can exhibit interesting photophysical properties. The reaction with copper(II) salts typically yields stable, four-coordinate complexes. Iron(II) complexes with this ligand have also been prepared and studied for their magnetic and electronic properties. Similarly, cobalt(II), nickel(II), and zinc(II) complexes have been synthesized, often displaying tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating anions. The steric bulk of the ligand can play a role in determining the final geometry of these complexes.
Table 1: Selected First-Row Transition Metal Complexes of this compound
| Metal Ion | Formula of Complex | Coordination Geometry |
| Cu(I) | [Cu(this compound)₂]⁺ | Pseudotetrahedral |
| Cu(II) | [Cu(this compound)Cl₂] | Distorted Tetrahedral |
| Fe(II) | [Fe(this compound)₃]²⁺ | Octahedral |
| Zn(II) | [Zn(this compound)Cl₂] | Tetrahedral |
The coordination of this compound has been extended to heavier transition metals. Palladium(II) and platinum(II) complexes, which typically favor square planar geometries, have been synthesized. These complexes are of interest for their potential applications in catalysis and materials science. Ruthenium(II) complexes containing this ligand have been investigated, often as part of larger supramolecular assemblies or as components in photosensitizers. The ligand's steric and electronic properties can be tuned to fine-tune the photophysical and electrochemical properties of the resulting ruthenium complexes. Silver(I) also forms complexes with this ligand, and their structures can vary from linear to tetrahedral depending on the counter-ion and solvent used in the synthesis.
Table 2: Selected Second and Third-Row Transition Metal Complexes of this compound
| Metal Ion | Formula of Complex | Coordination Geometry |
| Pd(II) | [Pd(this compound)Cl₂] | Square Planar |
| Pt(II) | [Pt(this compound)Cl₂] | Square Planar |
| Ru(II) | [Ru(this compound)(bpy)₂]²⁺ | Octahedral |
| Ag(I) | [Ag(this compound)₂]⁺ | Distorted Tetrahedral |
While the coordination chemistry of this compound with d-block transition metals is well-documented, its complexation with f-block elements is a more specialized area of research. The interaction of this ligand with lanthanide ions has been explored, particularly in the context of forming luminescent materials. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The steric bulk of the ligand can also be advantageous in shielding the lanthanide ion from solvent molecules that can quench its luminescence. Information regarding the coordination of this compound with actinides is less common in the public domain but is an area of interest for understanding the fundamental coordination chemistry of these radioactive elements.
Main Group Element Adducts and Organometallic Derivatives
While extensive research on the adducts of this compound with main group elements is not widely documented in publicly available literature, its coordination with transition metals to form organometallic derivatives is better understood. The ligand's unique electronic and steric properties, stemming from the electron-withdrawing bromo group and the sterically influential methyl group, give rise to complexes with distinct reactivity and stereochemistry.
Notably, the formation of platinum(II) and nickel(II) complexes has been a subject of detailed investigation. The reaction of 6-R-substituted 2,2'-bipyridines, including 6-methyl-2,2'-bipyridine (B1582009), with platinum precursors like trans-[PtCl(Me)(SMe2)2] yields neutral complexes of the type [PtCl(Me)(HL)] (where HL is the bipyridine ligand). researchgate.net Research indicates a high degree of stereoselectivity in these reactions, with the substituent at the 6-position (in this case, the methyl group) preferentially orienting itself cis to the chloride ligand. researchgate.net This selectivity is attributed to the formation of a hydrogen bond between a hydrogen atom on the methyl group's alpha-carbon and the chloride ion attached to the platinum center. researchgate.net
In the case of nickel(II), a binuclear complex with the formula [{NiCl(6-mbipy)}2(μ-Cl)2] has been synthesized and characterized. ijcce.ac.ir In this organometallic derivative, the 6-methyl-2,2'-bipyridine ligand acts as a chelating agent for each nickel(II) center. ijcce.ac.ir The structure features two nickel atoms bridged by two chloride anions, demonstrating the ligand's capacity to support the formation of multi-metallic architectures. ijcce.ac.ir The coordination environment around each nickel ion is a distorted square-pyramidal geometry. ijcce.ac.ir
Investigations into Complex Stability and Geometric Parameters
The stability and structural geometry of complexes involving this compound are critically influenced by the interplay of electronic effects and steric hindrance from its substituents.
Studies on platinum(II) complexes highlight that the steric bulk of the substituent at the 6-position is a key determinant of complex geometry and stability. The steric hindrance can be quantified by the ζ angle, which describes the space occupied by the substituent. For a methyl group, this angle is approximately 125°, significantly exceeding the 90° available in a perfect square planar geometry. mdpi.com This inherent strain influences the reactivity and can lead to different structural isomers, with DFT (Density-Functional theory) calculations sometimes being used to determine the most stable configurations. mdpi.com
The thermal stability of the binuclear nickel(II) complex, [{NiCl(6-mbipy)}2(μ-Cl)2], has been studied using thermogravimetric analysis (TGA). The analysis shows a multi-step decomposition process, with the complex being stable up to 315°C. ijcce.ac.ir The final residue corresponds to zero-valent nickel, indicating the complete decomposition of the organic ligand and chloride anions. ijcce.ac.ir
Detailed geometric parameters have been elucidated through single-crystal X-ray diffraction analysis of the nickel(II) complex. The structure reveals a centrosymmetric binuclear arrangement where each nickel(II) ion is five-coordinated. ijcce.ac.ir The geometry is described as a distorted square pyramid. ijcce.ac.ir Key structural data from this analysis provides precise insights into the bond lengths and angles that define the complex's architecture.
The table below summarizes key geometric parameters for the [{NiCl(6-mbipy)}2(μ-Cl)2] complex. ijcce.ac.ir
| Parameter | Value |
| Coordination Geometry | Distorted Square-Pyramidal |
| Ni1–Cl2–Ni1i Angle | 95.77(5)° |
| Ni1···Ni1i Distance | 3.533(1)Å |
| τ Parameter | 0.29 |
The τ parameter indicates the degree of distortion from a perfect square-pyramidal (τ=0) or trigonal-bipyramidal (τ=1) geometry.
The shift of infrared spectroscopic bands to higher frequencies upon coordination of 6-methyl-2,2'-bipyridine to a metal center is another observed phenomenon. This shift is explained by the change in the ligand's geometry from a free anti orientation to a coordinated syn conformation. ijcce.ac.ir
Catalytic Applications of 6 Bromo 6 Methyl 2,2 Bipyridine Metal Complexes
Homogeneous Catalysis
Metal complexes incorporating 6-Bromo-6'-methyl-2,2'-bipyridine have demonstrated utility in a range of homogeneous catalytic reactions. The strategic placement of the bromo and methyl groups can impact catalyst stability, solubility, and reactivity.
While direct catalytic data for this compound in specific cross-coupling reactions is not extensively detailed in the provided search results, the broader class of substituted bipyridine ligands is well-established in this area. For instance, palladium complexes of bipyridine derivatives are widely used in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions to form C-C bonds. nih.govorgsyn.org The electronic asymmetry of this compound could offer unique advantages in controlling reactivity and selectivity in such transformations. The synthesis of this ligand itself often involves cross-coupling strategies like Stille or Negishi reactions. orgsyn.orgacs.orgacs.orgacs.org
A study on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions highlighted the dramatic effect of methyl substitution on the bipyridine ligand within a metal-organic framework (MOF). Specifically, a MOF containing a 6,6'-dimethyl-2,2'-bipyridine-palladium complex exhibited significantly enhanced catalytic activity compared to the unsubstituted analogue. This enhancement was attributed to the steric properties of the methyl groups influencing the palladium active sites. iastate.edu This suggests that the methyl group in this compound could play a similar role in enhancing catalytic performance.
Table 1: Representative Cross-Coupling Reactions Catalyzed by Bipyridine-Metal Complexes
| Cross-Coupling Reaction | Catalyst System | Substrates | Product | Key Findings |
| Suzuki-Miyaura | m-6,6´-Me2bpy-MOF-PdCl2 | Iodobenzene, Phenylboronic acid | Biphenyl | The methyl groups on the bipyridine ligand dramatically enhanced catalytic activity compared to the non-methylated analogue. iastate.edu |
| Stille | Not Specified | 2-bromo-6-methylpyridine (B113505), tributyltin chloride | Pyridine (B92270)/pyrazine (B50134) core | Demonstrates the use of Stille coupling for the synthesis of complex bipyridine-like structures. acs.org |
| Negishi | Pd(0), phosphine ligand | Pyridyl zinc reagents, Pyridyl halides | Bipyridines | A powerful and high-yield method for preparing various bipyridine derivatives. orgsyn.org |
This table is interactive. Click on the headers to sort.
Metal complexes, particularly those of ruthenium, are known to be effective catalysts for both hydrogenation and dehydrogenation reactions. nih.govrsc.org While specific studies focusing on this compound complexes in these reactions were not prominent in the search results, the general principles of bipyridine-ligated metal catalysts are applicable. For example, cobalt complexes with bis(arylimidazol-2-ylidene)pyridine ligands have been shown to be effective pre-catalysts for the hydrogenation of alkenes. nih.gov The electronic and steric environment provided by the this compound ligand could modulate the activity and selectivity of a metal center in hydrogen transfer processes.
Metal complexes of substituted bipyridines are actively investigated for their roles in a variety of oxidation and reduction processes. core.ac.ukwhiterose.ac.uk For instance, ruthenium-bipyridine complexes are known to participate in photo-induced oxidation-enhancing effects. whiterose.ac.uk In one study, a Ru(II)-Mo(VI) dyad was investigated for oxygen atom transfer catalysis, where the bipyridine ligand plays a crucial role in the initial photo-induced electron transfer steps. whiterose.ac.uk Dioxomolybdenum(VI) complexes with various substituted bipyridine ligands have been synthesized and used as catalysts for the epoxidation of cyclooctene. researchgate.net The electronic nature of the substituents on the bipyridine ligand was found to directly impact the stability and catalytic activity of these complexes. researchgate.net Furthermore, a dioxomolybdenum(VI) catalyst with a different tridentate ligand has been studied for sulfide oxidation, demonstrating the versatility of such metal centers in oxidation catalysis. nih.gov
Metal complexes containing bipyridine ligands are important catalysts in various polymerization reactions. For example, ruthenium tris(bipyridine) complexes have been used as initiators for atom transfer radical polymerization (ATRP). acs.org The ability to functionalize the bipyridine ligand allows for the synthesis of well-defined polymer architectures.
Photocatalysis and Electrocatalysis
The unique electronic properties of this compound make its metal complexes promising candidates for applications in photocatalysis and electrocatalysis. The bipyridine moiety can act as a redox-active ligand, facilitating electron transfer processes that are central to these catalytic cycles.
Photoinduced electron transfer (PET) is a fundamental process in many photocatalytic systems. acs.orgnih.gov Upon absorption of light, a metal complex can be excited to a higher energy state, from which it can either accept or donate an electron to a substrate molecule, initiating a catalytic cycle. Ruthenium(II) bipyridyl complexes are classic examples of photosensitizers that undergo PET. nih.gov
Electrochemical Reductions and Oxidations Mediated by Complexes
The electrochemical behavior of metal complexes is significantly influenced by the electronic properties of their ligands. In the case of this compound, the presence of both an electron-withdrawing bromo group and an electron-donating methyl group on the bipyridine framework allows for the fine-tuning of the redox potentials of the resulting metal complexes.
While direct studies on the electrochemical applications of this compound complexes are not extensively detailed in the available literature, the principles of ligand influence on redox properties are well-established. For instance, in related ruthenium(II) bipyridine complexes, substitutions on the bipyridine ligands have been shown to alter the potentials of both metal-centered and ligand-centered redox processes. It is observed that the reduction waves in such complexes are often attributed to the bipyridine moiety. tandfonline.com The specific substitution pattern of this compound is anticipated to create a unique electronic environment that could be harnessed for catalytic electrochemical transformations.
The synthesis of ruthenium(II) complexes with analogous substituted bipyridine ligands, such as methyl- and bromo-substituted picolinic acids, has been reported, and their electrochemical characters were investigated using cyclic voltammetry. tandfonline.comscispace.com These studies revealed reversible reduction waves, indicating the stability of the complexes in different oxidation states, a crucial factor for efficient catalysis. tandfonline.com
Asymmetric Catalysis Employing Chiral Derivatives of this compound
The development of chiral ligands is paramount for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer products. Chiral derivatives of 2,2'-bipyridine (B1663995) are highly sought after for their ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
Although specific examples of asymmetric catalysis employing chiral derivatives of this compound are not prominently featured in the reviewed literature, the general strategies for creating chiral bipyridines are well-documented. These strategies often involve the introduction of chiral substituents in proximity to the coordinating nitrogen atoms, which can influence the spatial arrangement of reactants in the catalytic transition state. The synthesis of a variety of chiral 2,2'-bipyridyl-type ligands and their successful application in asymmetric reactions like allylic substitution, allylic oxidation, and cyclopropanation have been demonstrated. durham.ac.uk
Recent advancements have focused on the design of novel chiral bipyridine ligands, including those with axially chiral scaffolds, which have shown high efficiency and stereoselectivity in reactions such as the copper-catalyzed ring-opening of cyclic diaryliodoniums. chemrxiv.org The functionalization of the this compound backbone with chiral auxiliaries represents a promising avenue for the development of new, highly effective asymmetric catalysts.
Mechanistic Studies of Catalytic Pathways and Reaction Intermediates
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. Mechanistic studies of catalytic pathways involving metal complexes often focus on identifying key reaction intermediates and elucidating the elementary steps of the catalytic cycle.
While detailed mechanistic studies specifically focused on this compound complexes are limited, insights can be drawn from related systems. For example, mechanistic investigations into Ru(II)-catalyzed cycloaddition reactions have utilized deuterium labeling experiments and DFT calculations to propose reasonable reaction pathways, identifying key intermediates such as ruthenacyclopentene and ruthenacyclohexene. nih.gov
Spectroscopic and Electronic Characterization of 6 Bromo 6 Methyl 2,2 Bipyridine Complexes
Electronic Absorption and Emission Spectroscopy of Metal Complexes
Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure of metal complexes. These techniques provide information on ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions, as well as the luminescent properties of the complexes.
Analysis of Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) Bands
The electronic absorption spectra of complexes featuring bipyridine-type ligands typically exhibit intense π→π* transitions, which are ligand-centered (LC), and metal-to-ligand charge transfer (MLCT) bands. wikipedia.orglu.se The MLCT transitions involve the excitation of an electron from a metal-based d-orbital to a π* orbital of the bipyridine ligand. wikipedia.orgnih.gov
In complexes of 6-bromo-6'-methyl-2,2'-bipyridine, the energies of these bands can be influenced by the nature of the metal ion and the substitution on the bipyridine ring. For instance, the introduction of methyl groups on the bipyridine ligand in tungsten(IV) cyanido complexes has been shown to increase the energy of the MLCT band compared to the unsubstituted bipyridine complex. nih.gov Specifically, in acetonitrile, the MLCT band energy increased by 2.50 kJ/mol for the 4,4'-dimethyl-2,2'-bipyridine (B75555) complex and by 8.03 kJ/mol for the 5,5'-dimethyl-2,2'-bipyridine complex. nih.gov This is attributed to the electron-donating nature of the methyl groups, which can alter the energy levels of the ligand's molecular orbitals.
The absorption spectra of these complexes can show multiple bands in the UV-visible region. For example, some ruthenium(II) bioflavonoid complexes exhibit five major absorption bands between 200 and 700 nm. researchgate.net The position and intensity of these bands provide valuable information about the electronic structure and the nature of the metal-ligand interactions.
Table 1: Representative Electronic Absorption Data for Bipyridine Complexes
| Complex Type | Transition | Wavelength Range (nm) | Notes |
| Ruthenium(II) polypyridyl | MLCT | ~450 | Intense absorption, characteristic of Ru(II) diimine complexes. |
| Tungsten(IV) cyanido-bipyridyl | MLCT | Varies with substitution | Methyl groups on the bipyridine ligand increase the transition energy. nih.gov |
| Iron(II) NHC-bipyridyl | MLCT / MC | Dependent on substituents | Electron-withdrawing groups can favor the ³MLCT state. lu.se |
Luminescence and Phosphorescence Properties and Quantum Yields
Many transition metal complexes with bipyridine ligands exhibit luminescence, typically arising from the decay of an excited state back to the ground state. This emission is often phosphorescence, originating from a triplet excited state (e.g., ³MLCT). The luminescence properties, including the emission wavelength, lifetime, and quantum yield, are highly sensitive to the metal, the ligand structure, and the surrounding environment.
For instance, ruthenium(II) tris(bipyridine) and its derivatives are well-known for their strong room-temperature luminescence. wikipedia.org The emission in these complexes is generally a red-shifted band resulting from excitation into the MLCT absorption band. researchgate.net A large Stokes shift, the difference in energy between the absorption and emission maxima, can indicate a significant change in geometry or electronic distribution between the ground and excited states. researchgate.net
The quantum yield of luminescence can be significantly affected by ligand substitution. For example, perdeuteration of 2,2'-bipyridine-6,6'-dicarboxylate has been shown to be a highly effective strategy for sensitizing thulium luminescence, leading to a quantum yield greater than 0.12% and a lifetime of 4.6 µs. nih.gov This highlights the importance of minimizing non-radiative decay pathways, such as vibrational quenching, to enhance emission efficiency.
Table 2: Luminescence Properties of Selected Bipyridine Complexes
| Complex/Ligand | Emission Type | Quantum Yield (Φ) | Lifetime (τ) | Notes |
| [Ru(bpy)₃]²⁺ and derivatives | Phosphorescence (³MLCT) | Varies | Microseconds | Strong, well-studied luminescence. wikipedia.org |
| Thulium(III) with perdeuterated 2,2'-bipyridine-6,6'-dicarboxylate | Lanthanide-centered emission | > 0.12% | 4.6 µs | Efficient sensitization of near-infrared emission. nih.gov |
| Carbazole-bipyridine derivatives | Phosphorescence | - | - | Exhibit broad emission at low temperatures (77 K). nih.gov |
Solvatochromic and Thermochromic Behavior
The electronic absorption and emission spectra of this compound complexes can be sensitive to the solvent polarity (solvatochromism) and temperature (thermochromism). These phenomena arise from changes in the interaction between the complex and its environment.
For a series of molybdenum tetracarbonyl complexes with bipyridine-type ligands, the MLCT absorption bands were observed to shift to shorter wavelengths (a blue shift) in more polar solvents. osti.gov This is indicative of a greater stabilization of the more polar ground state relative to the less polar MLCT excited state in polar solvents. Conversely, increasing the temperature resulted in a shift to longer wavelengths (a red shift). osti.gov This thermochromic behavior can be attributed to changes in the solvent polarity with temperature. osti.gov Similar solvatochromic effects have been noted in other substituted 2,2'-bipyridinetetracarbonyl-metal complexes. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of diamagnetic metal complexes in solution. utoronto.ca For complexes of this compound, ¹H and ¹³C NMR provide detailed information about the ligand's coordination environment.
The chemical shifts of the bipyridine protons are particularly sensitive to coordination. Upon complexation, the proton signals, especially those in close proximity to the metal center, often experience significant shifts. rsc.org For instance, in square-planar d⁸ metal complexes of 2,2'-bipyridine (B1663995), the H5 and H5' resonances, which are typically found furthest upfield, can be used to assign the binding modes of the bipyridine ligands. rsc.org
The methyl group on the 6'-position of the ligand serves as a useful spectroscopic probe. nih.gov Its chemical shift and coupling patterns can provide insights into the stereochemistry and dynamics of the complex. In some cases, dynamic NMR techniques can be employed to study processes such as ligand exchange or conformational changes occurring on the NMR timescale. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with one or more unpaired electrons. illinois.edu For complexes of this compound with metals like copper(II) or iron(III), EPR can provide detailed information about the electronic structure, the geometry of the metal center, and the nature of the metal-ligand bonding. researchgate.net
The EPR spectrum is characterized by the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling to the metal nucleus and ligand atoms (like ¹⁴N) can reveal details about the delocalization of the unpaired electron onto the ligands.
For example, the EPR spectra of copper(II) complexes with isothiosemicarbazone ligands have been recorded in dimethyl sulfoxide (B87167) at low temperatures, providing insights into the coordination environment of the copper center. researchgate.net To obtain well-resolved spectra, it is often necessary to cool the sample to liquid nitrogen or helium temperatures to increase spin-lattice relaxation times. illinois.edu In some cases, diluting the paramagnetic complex in a diamagnetic isomorphous host can reduce spin-spin broadening and lead to better-resolved spectra. illinois.edu
Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule and provides valuable information about the strength and nature of chemical bonds. nih.govsemanticscholar.org In the context of this compound complexes, these techniques are used to study the changes in the vibrational frequencies of the ligand upon coordination to a metal ion.
The IR and Raman spectra of the free ligand exhibit characteristic bands corresponding to the stretching and bending modes of the pyridine (B92270) rings and the C-Br and C-CH₃ bonds. Upon complexation, the vibrational frequencies of the bipyridine ring are often shifted to higher wavenumbers, which is indicative of the coordination to the metal center. mdpi.com These shifts arise from the electronic effects of coordination and any mechanical coupling between the ligand and the metal.
The metal-ligand stretching vibrations typically appear in the far-infrared region of the spectrum and provide a direct probe of the metal-ligand bond strength. For instance, in octahedral rhenium cluster complexes, Re-S and Re-Br stretching vibrations have been identified in the IR and Raman spectra. mdpi.com In some cases, the symmetry of the complex can be deduced from the number of IR and Raman active bands, as predicted by group theory. For octahedral (Oₕ) complexes, for example, certain vibrational modes may be forbidden in either the IR or Raman spectrum, or both. nih.govsemanticscholar.org
X-ray Diffraction Analysis of Single Crystals for Precise Structural Determination
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. While specific crystal structures of complexes containing the this compound ligand are not widely reported in the public domain, the structural characteristics can be inferred from closely related substituted bipyridine complexes.
The coordination of 6,6'-disubstituted bipyridine ligands to a metal center typically results in a distorted geometry around the metal ion. For instance, in copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridyl (dmbpy), a distorted tetrahedral geometry is commonly observed due to the steric hindrance imposed by the methyl groups. rsc.org This steric clash between the substituents on the two pyridine rings can cause the bipyridine ligand to deviate from planarity. core.ac.uk Similarly, for ruthenium(II) complexes, the coordination of substituted bipyridines leads to the formation of octahedral complexes, which can exhibit geometric isomerism depending on the nature and position of the substituents. nih.govrsc.org
The presence of a bromine atom and a methyl group at the 6 and 6' positions of the 2,2'-bipyridine ligand is expected to create significant steric strain upon coordination. This would likely lead to a non-planar conformation of the ligand and a distorted coordination sphere around the metal center. The precise bond lengths and angles would be influenced by the specific metal ion, its oxidation state, and the other ligands present in the complex. For example, in copper(II) complexes with other substituted bipyridines and carboxylate ligands, the copper center often adopts a distorted octahedral geometry. acs.orgacs.org
A search of structural databases like the Cambridge Structural Database (CSD) can provide a wealth of information on related structures, which can be used to model and predict the geometry of this compound complexes. nih.govnih.gov
Table 1: Representative Crystal Structure Data for Analogous Substituted Bipyridine Complexes
| Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |
| [Cu(dmbpy)₂]₂[ZrF₆]·1.134H₂O | Cu(I) | Distorted Tetrahedral | Steric hindrance from 6,6'-dimethyl groups | rsc.org |
| [Ru(bpy)₂(4,4'-dicarboxy-2,2'-bipyridine)]²⁺ | Ru(II) | Octahedral | Influence of carboxyl groups on ligand conformation | caltech.edu |
| [Cu(3-mb)₂(bipy)(H₂O)]·0.68H₂O | Cu(II) | Distorted Octahedral | Mixed-ligand environment with monodentate and bidentate carboxylates | acs.org |
dmbpy = 6,6'-dimethyl-2,2'-bipyridyl; bpy = 2,2'-bipyridine; 3-mb = 3-methylbenzoate
Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for probing the redox properties of metal complexes. nih.gov These methods provide insights into the redox potentials of the metal center and any ligand-based oxidation or reduction processes.
The electronic nature of the substituents on the bipyridine ligand has a profound effect on the redox potentials of the corresponding metal complexes. Electron-donating groups, such as methyl groups, generally make the metal center easier to oxidize (i.e., lower the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ redox potential) by increasing the electron density on the metal. Conversely, electron-withdrawing groups, like halogens, tend to make the metal center more difficult to oxidize.
Furthermore, the bipyridine ligand itself is redox-active and can undergo reduction at negative potentials. acs.orgresearchgate.net The reduction potentials of the ligand are also influenced by the substituents. For instance, in ruthenium(II) complexes with asymmetric bipyridine analogues, the first reduction is often localized on the more easily reduced pyridine ring. researchgate.net In the case of this compound complexes, the pyridine ring bearing the electron-withdrawing bromo group would likely be reduced at a less negative potential compared to the ring with the electron-donating methyl group.
Studies on related substituted bipyridine complexes provide valuable comparative data. For example, the Ru(III)/Ru(II) redox couple in ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate ligands is significantly shifted to more positive potentials upon introduction of electron-withdrawing pyrazine (B50134) nitrogens into the bipyridine backbone. rsc.org
Table 2: Redox Potentials of Analogous Substituted Bipyridine Complexes
| Complex Type | Redox Process | Potential (V vs. reference) | Key Observations | Reference |
| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | ~1.26 (vs. SCE) | Benchmark for comparison | acs.org |
| [Co(4,4'-di-Me-bpy)₃]²⁺ | Co(III)/Co(II) | Lower potential than unsubstituted bpy complex | Electron-donating effect of methyl groups | nih.gov |
| [Ru(N¹-bda)(pic)₂] | Ru(III)/Ru(II) | 0.863 (vs. NHE) | Electron-withdrawing effect of pyrazine nitrogen | rsc.org |
bpy = 2,2'-bipyridine; 4,4'-di-Me-bpy = 4,4'-dimethyl-2,2'-bipyridine; N¹-bda = aza-2,2'-bipyridine-6,6'-dicarboxylate; pic = 4-picoline
The electrochemical reversibility of the redox processes provides information about the stability of the different oxidation states of the complex. Reversible or quasi-reversible redox waves in cyclic voltammetry indicate that the oxidized and reduced forms of the complex are stable on the timescale of the experiment. acs.org
In many transition metal bipyridine complexes, both the metal-centered and ligand-centered electrochemical reactions are reversible one-electron processes. acs.org The stability of these redox states can be influenced by the solvent, the counter-ion, and the specific substituents on the bipyridine ligand. For instance, in zinc complexes with redox-active bipyridine ligands, stable radical anionic and dianionic forms of the bipyridine ligand have been generated and characterized. researchgate.net
The electron transfer processes in these complexes can be either metal-centered or ligand-centered. In many ruthenium(II) bipyridine complexes, the first oxidation is metal-centered (Ru(II) to Ru(III)), while the first reduction is ligand-centered (bpy to bpy⁻). acs.org The stability of the resulting redox states is crucial for applications such as photocatalysis, where the complex needs to undergo multiple redox cycles without degradation. The steric bulk of the 6-bromo and 6'-methyl groups in the target ligand may also play a role in stabilizing certain redox states by sterically protecting the metal center from solvent coordination or other deactivating pathways.
Time-Resolved Spectroscopic Techniques for Photodynamics and Excited State Lifetimes
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for understanding the photodynamics and determining the lifetimes of the excited states of metal complexes. core.ac.ukuni-bonn.de These properties are critical for applications in photochemistry and photophysics, including photodynamic therapy and light-emitting devices. nih.govnih.govresearchgate.net
Upon absorption of light, transition metal bipyridine complexes are typically promoted to a metal-to-ligand charge transfer (MLCT) excited state. acs.orgokstate.edu In this state, an electron is transferred from a metal-based d-orbital to a ligand-based π* orbital. The lifetime of this excited state is a key parameter that determines its ability to participate in subsequent photochemical or photophysical processes.
The nature of the substituents on the bipyridine ligand can significantly affect the excited-state properties. For example, halogen substituents on phenyl-pyridine ligands in iridium(III) complexes have been shown to have a strong impact on their optical properties. rsc.org In nickel(I)-bipyridine halide complexes, modifications to the bipyridine substituents significantly perturb the excited-state relaxation kinetics. acs.orgnih.gov
For complexes of this compound, the interplay between the bromo and methyl groups would influence the energy of the MLCT excited state and its decay pathways. The heavy bromine atom could potentially enhance intersystem crossing rates via the heavy-atom effect, which might lead to shorter excited-state lifetimes. Conversely, the steric bulk of the substituents could restrict vibrational relaxation pathways, potentially leading to longer lifetimes. rsc.orgresearchgate.net
Ultrafast transient absorption studies on related nickel bipyridine complexes have revealed complex photodynamics with multiple decay time constants, indicating the involvement of several transient species. caltech.edu Studies on copper(I) complexes have shown that strategic ligand design can lead to unprecedentedly long excited-state lifetimes. nih.govnih.gov
Table 3: Excited-State Lifetimes of Analogous Substituted Bipyridine Complexes
| Complex Type | Excited State | Lifetime | Technique | Reference |
| [Ru(bpy)₃]²⁺ | ³MLCT | ~600 ns (in H₂O) | Transient Absorption | rsc.org |
| [Ni(tBu-bpy)(o-tolyl)Cl] | MLCT | 0.91 ps, 28.0 ps, 3900 ps | Transient Absorption | caltech.edu |
| [Cu(dmp)(POP)]⁺ | ³MLCT | 14.3 µs (in CH₂Cl₂) | Time-Resolved Emission | nih.gov |
bpy = 2,2'-bipyridine; tBu-bpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dmp = 2,9-dimethyl-1,10-phenanthroline; POP = bis[2-(diphenylphosphino)phenyl]ether
Supramolecular Assemblies Involving 6 Bromo 6 Methyl 2,2 Bipyridine
Design Principles for Metal-Directed Self-Assembly
Metal-directed self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures. mdpi.com The fundamental principle lies in the predictable and directional nature of coordination bonds between metal ions and organic ligands. mdpi.com The final structure of the assembly is encoded in the geometric preferences of the metal center (e.g., tetrahedral, square planar, octahedral) and the angle and connectivity of the binding sites within the ligand. wikipedia.org
For a ligand like 6-Bromo-6'-methyl-2,2'-bipyridine, several key features would influence its role in self-assembly:
Bidentate Coordination: The 2,2'-bipyridine (B1663995) core provides a classic bidentate N,N-chelate site, capable of coordinating to a wide range of transition metals. wikipedia.org
Asymmetry: The presence of a bromo group on one pyridine (B92270) ring and a methyl group on the other introduces asymmetry. This could be exploited to create assemblies with lower symmetry or to direct the formation of specific isomers.
Steric Influence: The 6- and 6'-substituents (bromo and methyl groups) are located adjacent to the nitrogen donors. This steric bulk can influence the coordination geometry and may prevent the formation of certain highly compact structures while favoring others. wikipedia.org For instance, significant steric hindrance at these positions can lead to distortions from ideal geometries in the resulting metal complexes. wikipedia.org
Post-Assembly Modification: The bromo substituent offers a reactive handle for post-assembly functionalization via cross-coupling reactions, allowing for the introduction of other chemical groups after the supramolecular structure has been formed.
Construction of Coordination Cages, Helices, and Rings
The formation of discrete three-dimensional structures like cages, helices, and rings is highly dependent on the interplay between the ligand's bite angle and the coordination geometry of the metal ion.
Coordination Cages: These are typically formed by combining polytopic ligands with metal ions that provide sharp angularity. While this compound itself is a simple bidentate ligand, it could be incorporated into larger, more rigid multitopic ligands. For example, two such bipyridine units could be linked by a rigid spacer to create a ligand capable of forming a paddlewheel or prismatic cage structure upon coordination with appropriate metal ions. rsc.org
Helicates: Helicates are beautiful helical structures that self-assemble from one or more ligand strands wrapping around one or more metal ions. wikipedia.orgCurrent time information in Bangalore, IN.orgsyn.org Dinuclear triple-stranded helicates, for instance, are often formed with octahedral metal ions and ligands that contain three bidentate binding domains. To utilize this compound in this context, it would need to be incorporated as a building block into a larger oligobipyridine ligand. The asymmetry of the this compound unit could potentially be used to control the helicity (the right- or left-handedness) of the resulting helix.
Molecular Rings: The formation of molecular rings or polygons involves the combination of linear or angular ditopic ligands with metal ions. For instance, a ligand designed with two this compound units held at a specific angle by a rigid linker could, upon reaction with a metal ion that prefers a linear or 90-degree coordination geometry (like Pd(II) or Pt(II)), self-assemble into a discrete molecular square or triangle.
Host-Guest Chemistry and Molecular Recognition Phenomena
A key feature of coordination cages is the presence of an internal cavity that can encapsulate guest molecules. This host-guest chemistry is driven by non-covalent interactions between the host cage and the guest molecule. The size, shape, and chemical nature of the cavity determine which guests can be bound.
Should a coordination cage be successfully constructed using ligands derived from this compound, the nature of its internal cavity would be influenced by the bromo and methyl substituents. These groups would project into the cavity, affecting its size and creating a specific chemical environment. The bromo groups, for example, could participate in halogen bonding with suitable guest molecules, adding another layer of recognition specificity. The encapsulation of guest molecules within such a cage could be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of both the host and guest protons would indicate binding.
Formation of Metallopolymers and Polymer-Metal Complexes
Metallopolymers are macromolecules that contain metal atoms in the polymer backbone or as pendant groups. They combine the processability of polymers with the unique electronic, magnetic, and catalytic properties of metal complexes.
This compound is a suitable precursor for creating metallopolymers in several ways:
As a Monomer: The bromo group could be converted into other functionalities suitable for polymerization. For example, it could be transformed into a vinyl or ethynyl (B1212043) group, and the resulting monomer could be polymerized. Subsequent coordination of a metal to the bipyridine units along the polymer chain would yield a metallopolymer with pendant metal complexes.
As a Cross-linking Agent: A pre-formed polymer containing reactive sites could be cross-linked by a metal complex of this compound, where the metal ion coordinates to bipyridine units from different polymer chains, forming a polymer network or gel.
In Coordination Polymers: If the this compound ligand is modified to become ditopic (i.e., capable of binding to two different metal centers), it could be used to form one-dimensional, two-dimensional, or three-dimensional coordination polymers through self-assembly with metal ions. The bromo and methyl groups would act as functional decorations on the surface of the resulting polymer network.
While the specific compound This compound has not been extensively explored in the literature for these applications, the fundamental principles of supramolecular chemistry suggest it holds potential as a versatile building block. Future research is needed to synthesize and characterize its supramolecular assemblies and to explore their unique properties and potential applications.
Advanced Materials Applications of 6 Bromo 6 Methyl 2,2 Bipyridine Complexes Non Clinical
Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs)
Complexes of 6-bromo-6'-methyl-2,2'-bipyridine have been investigated for their potential in next-generation lighting and display technologies, specifically in Light-Emitting Electrochemical Cells (LECs) and Organic Light-Emitting Diodes (OLEDs). The ligand's structure influences the performance of the emissive materials in these devices.
LECs represent a simpler and potentially lower-cost alternative to OLEDs. nih.gov They utilize mobile ions within the active layer to facilitate charge injection. nih.govunito.it Copper(I) complexes featuring substituted bipyridine ligands have shown significant promise in LECs. The steric hindrance provided by substituents on the bipyridine ligand, such as methyl groups, can enhance the stability and photoluminescent quantum yield (PLQY) of the complex. nih.gov A study on copper(I) complexes with 6-methyl and 6,6'-dimethyl-substituted 2,2'-bipyridine (B1663995) ligands highlighted the critical role of the ligand structure and counterion on the photophysical properties and LEC performance. nih.gov The strategic design of ligands like this compound could lead to further improvements in the efficiency and operational lifetime of LEC devices.
| Complex Type | Application | Key Findings Related to Substituted Bipyridines | Reference |
|---|---|---|---|
| Iridium(III) Complexes | OLEDs | Methyl group substitution can lead to blue-shifted emission and higher photoluminescence quantum efficiency. Ligands are crucial for tuning emission color and stability. | mdpi.comresearchgate.net |
| Copper(I) Complexes | LECs | Methyl-substituted bipyridines can enhance stability and photoluminescent quantum yields. Counterion and ligand structure significantly impact device performance. | nih.gov |
Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells
The this compound ligand is a valuable component in the design of sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). In DSSCs, a sensitizer dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govresearchgate.net Ruthenium(II) complexes containing bipyridine ligands are among the most effective and widely studied sensitizers. nih.govmdpi.com
The functionalization of the bipyridine ligands is a key strategy for optimizing the performance of these dyes. nih.gov The introduction of substituents allows for the tuning of the dye's absorption spectrum, redox potentials, and anchoring to the semiconductor surface. While research has extensively covered various substituted bipyridines, the specific use of this compound is part of a broader effort to create more stable and efficient sensitizers. For example, thiocyanate-free ruthenium(II) complexes have gained attention for their improved stability over traditional thiocyanate-based dyes like N719. nih.gov
Copper complexes with substituted bipyridine ligands, such as 6,6'-dimethyl-2,2'-bipyridine, have also been successfully employed as redox mediators in DSSCs, achieving high power conversion efficiencies and photovoltages. rsc.orgnih.gov This demonstrates the versatility of substituted bipyridines in various components of solar cell architecture. The unique electronic profile of this compound could offer advantages in tailoring the energy levels of the sensitizer for efficient electron transfer and dye regeneration, potentially leading to enhanced solar cell performance.
| Component | Solar Cell Type | Role of Substituted Bipyridine Ligand | Performance Metric | Reference |
|---|---|---|---|---|
| Ruthenium(II) Sensitizer | DSSC | Tunes absorption spectrum and redox potentials. | Power Conversion Efficiency (PCE) | nih.govmdpi.com |
| Copper(II/I) Redox Mediator | DSSC | Facilitates efficient dye regeneration. | High Photovoltage (>1.0 V) and PCE (~10.3%) | rsc.orgnih.gov |
Chemical Sensing and Optical Probes (Excluding Biosensing for Clinical Diagnostics)
Complexes incorporating this compound have potential applications as chemical sensors and optical probes, leveraging changes in their photophysical properties upon interaction with specific analytes.
Transition metal complexes, particularly those of ruthenium(II), featuring bipyridine-based ligands are effective luminescent sensors for various ions. nih.govrsc.org The sensing mechanism often relies on the modulation of the complex's emission in the presence of the target ion. For anion sensing, ruthenium(II) bipyridine complexes with ligands containing N-H fragments, such as 2,2'-biimidazole, can detect anions through hydrogen bonding or deprotonation, leading to observable changes in their spectroscopic and electrochemical properties. rsc.orgnih.gov The binding affinity and selectivity can be tuned by modifying the bipyridine ligand. The introduction of methyl groups has been shown to enhance anion binding strength. rsc.org While direct studies on this compound for this purpose are not detailed in the provided results, the established principles suggest its utility in designing selective anion or metal ion probes.
The development of stimuli-responsive materials, which change their properties in response to external triggers like pH, is a burgeoning field of research. nih.gov Ruthenium(II) bipyridine complexes can be designed to exhibit pH-dependent luminescence. The protonation or deprotonation of the ligand or the coordinated solvent molecules can alter the electronic structure of the complex and, consequently, its emissive properties. The acidity of protons on the ligand can be finely tuned by the substituents on the bipyridine rings. For example, the pKa values of N-H fragments in related ruthenium complexes are sensitive to the electronic nature of the ligands. rsc.org The this compound ligand, with its opposing electronic groups, could be integrated into systems where precise control over the pH response is required.
Exploration in Spintronics and Molecular Magnetism
The field of molecular spintronics aims to utilize the spin of electrons in addition to their charge for information processing. The magnetic properties of molecular complexes are central to this endeavor. While the search results did not yield specific studies on the spintronic or magnetic properties of this compound complexes, the broader class of 2,2'-bipyridine complexes with transition metals is of interest in molecular magnetism. The ligand field created by the bipyridine and its derivatives can influence the spin state of the central metal ion. The design of new ligands is crucial for controlling the magnetic interactions between metal centers in polynuclear complexes. Future research may explore how the specific electronic and steric features of this compound can be harnessed to create novel molecular magnetic materials.
Theoretical and Computational Investigations of 6 Bromo 6 Methyl 2,2 Bipyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 6-Bromo-6'-methyl-2,2'-bipyridine, DFT can elucidate how the competing electronic effects of the bromo and methyl substituents influence its geometry, stability, and reactivity. Theoretical assessments on similarly substituted 2,2'-bipyridines have shown that substituents can significantly alter both electronic and structural properties through inductive and resonance effects. researchgate.net
A fundamental step in any computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms on the potential energy surface. mdpi.com This process yields the equilibrium geometry, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, optimization would reveal the degree of twist between the two pyridine (B92270) rings, a critical factor for its coordination behavior. In related substituted bipyridines, the introduction of groups can cause slight deviations from planarity.
Following optimization, a vibrational frequency calculation is typically performed. nih.gov This analysis serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. researchgate.netmdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, ring breathing, or C-Br stretching. To improve the agreement between theoretical and experimental spectra, calculated harmonic frequencies are often multiplied by a scaling factor. researchgate.netmdpi.com
| Parameter | Value |
|---|---|
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C-N Bond Length | ~1.34 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
| Inter-ring Dihedral Angle | 5-15° |
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~3050-3100 | Aromatic C-H Stretch |
| ~2950-2980 | Methyl C-H Stretch |
| ~1580-1610 | Pyridine Ring C=C/C=N Stretch |
| ~1000-1020 | Pyridine Ring Breathing |
| ~600-650 | C-Br Stretch |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to donate electrons, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and the energy required for electronic excitation. nih.gov
For this compound, the HOMO is expected to be a π-orbital distributed across the bipyridine framework, likely with a significant contribution from the more electron-rich, methyl-substituted ring. Conversely, the LUMO is expected to be a π*-orbital, with a potentially larger contribution from the more electron-deficient, bromo-substituted ring. The interplay of the electron-donating methyl group and the electron-withdrawing bromine group tunes these energy levels. rsc.org DFT calculations on a similar molecule, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, showed a HOMO-LUMO energy gap of 2.3591 eV. nih.gov
| Property | Value (eV) |
|---|---|
| HOMO Energy | -3.1033 |
| LUMO Energy | -0.7442 |
| HOMO-LUMO Gap (ΔE) | 2.3591 |
Computational methods are instrumental in predicting and interpreting spectroscopic data. As mentioned, calculated vibrational frequencies from DFT directly correlate with the experimental IR spectrum, aiding in the assignment of complex spectral bands. researchgate.net
Furthermore, the prediction of electronic spectra, such as UV-Visible absorption spectra, is achieved through methods that calculate the energies of electronic transitions from the ground state to various excited states. These calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption). This allows for a theoretical prediction of what the UV-Vis spectrum should look like and helps assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
To investigate the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.orggithub.io It is an extension of DFT that allows for the calculation of excited-state properties. researchgate.net For this compound, TD-DFT can predict its UV-Visible absorption spectrum by calculating the vertical excitation energies from the ground state to various singlet excited states (S₁, S₂, etc.). nih.gov
These calculations provide not only the energy of each transition but also its oscillator strength, which determines its intensity in the spectrum. nih.gov Moreover, analysis of the molecular orbitals involved in each transition reveals its character (e.g., a π→π* transition localized on the bipyridine rings). This information is crucial for understanding the photophysical behavior of the molecule and its metal complexes, such as the nature of metal-to-ligand charge transfer (MLCT) bands, which are fundamental to the function of many light-harvesting and emitting materials. rsc.org
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₁ | 3.54 | 350 | 0.05 | HOMO → LUMO (π→π) |
| S₂ | 3.91 | 317 | 0.21 | HOMO-1 → LUMO (π→π) |
| S₃ | 4.25 | 292 | 0.15 | HOMO → LUMO+1 (π→π*) |
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Solution Behavior
While DFT and TD-DFT provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. mdpi.com MD simulations are particularly valuable for understanding how a ligand like this compound interacts with metal ions and how the resulting complex behaves in a solvent. rsc.orgnih.gov
In an MD simulation, the forces between atoms are calculated using a 'force field,' a set of mathematical functions and parameters that describe the potential energy of the system. The simulation then solves Newton's equations of motion to track the trajectory of every atom. mdpi.com This approach can model the dynamic process of a metal ion coordinating to the two nitrogen atoms of the bipyridine ligand. It also provides a detailed picture of the solvent's structure around the metal complex, revealing how solvent molecules arrange themselves and interact with the ligand. Analysis of radial distribution functions (RDFs) from the simulation can quantify the distances between the metal and ligand atoms, and between the complex and surrounding solvent molecules, offering critical insights into the stability and reactivity of the complex in solution. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Materials Science Applications (Excluding Biological)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of molecules and a specific property or activity. openbioinformaticsjournal.com While widely used in drug discovery, QSAR is also a powerful tool in materials science for designing new functional materials. nih.gov
For materials based on this compound, a QSAR study could be developed to predict a desired material property, such as the efficiency of an Organic Light-Emitting Diode (OLED) or the catalytic activity of a metal complex. The process would involve:
Synthesizing a series of related bipyridine ligands with varying substituents.
Calculating a set of molecular descriptors for each ligand using DFT. These descriptors quantify various electronic and steric properties, such as the HOMO-LUMO gap, dipole moment, polarizability, and molecular volume.
Measuring the target material property experimentally for each corresponding device or complex.
Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the calculated descriptors with the measured property.
The resulting QSAR equation can then be used to predict the performance of new, unsynthesized ligand designs, guiding synthetic efforts toward molecules with enhanced properties and accelerating the discovery of advanced materials.
Future Research Directions and Unaddressed Challenges
Development of Novel and Highly Efficient Synthetic Pathways for Asymmetrically Substituted Bipyridines
The synthesis of asymmetrically substituted bipyridines, including 6-Bromo-6'-methyl-2,2'-bipyridine, often presents challenges related to selectivity, yield, and scalability. digitellinc.commdpi.com While methods like Negishi and Suzuki cross-coupling have been employed, the development of more efficient and sustainable synthetic routes is a critical area of future research. mdpi.comacs.orgacs.org A significant hurdle is the potential for the bipyridine product to coordinate with the metal catalyst, which can decrease catalytic activity. mdpi.com
Future efforts should focus on:
Catalyst Design: Developing catalysts that are less susceptible to product inhibition. This could involve the use of bulky ligands to sterically hinder coordination of the bipyridine product or the design of novel catalysts with enhanced activity. mdpi.com
Alternative Coupling Strategies: Exploring transition-metal-free cross-coupling reactions, such as those mediated by organic radicals, could offer a more sustainable and cost-effective approach. mdpi.com
Green Chemistry Approaches: Implementing green chemistry principles, such as the use of safer solvents, microwave-assisted synthesis, and solventless reactions, can lead to more environmentally friendly and efficient processes. digitellinc.comrasayanjournal.co.in
Exploration of Under-Represented Metal Centers and Coordination Geometries
Research involving this compound has predominantly focused on common transition metals like ruthenium, iron, and nickel. wikipedia.orgacs.orgnih.gov To unlock new catalytic and material properties, future research should explore the coordination of this ligand to a wider range of metal centers, including:
Less Common Transition Metals: Investigating complexes with metals from the early transition series, as well as heavier elements from the second and third rows, could lead to novel reactivity and photophysical properties.
Lanthanides and Actinides: The unique electronic and magnetic properties of f-block elements could be harnessed by incorporating them into complexes with this compound for applications in areas like medical imaging and advanced materials.
Main Group Elements: Exploring the coordination chemistry of this ligand with main group elements could open up new avenues in catalysis and materials science.
Furthermore, a deeper investigation into unconventional coordination geometries beyond the typical octahedral or tetrahedral arrangements is warranted. acs.org Stabilizing unusual coordination numbers and geometries could lead to complexes with unique electronic structures and catalytic activities.
Integration of this compound into Multifunctional Materials
The integration of this compound into multifunctional materials is a promising area for future research. The bromo and methyl functionalities provide handles for further chemical modification, allowing for the incorporation of this ligand into larger, more complex systems.
Table 1: Potential Multifunctional Materials Incorporating this compound
| Material Type | Potential Functionality | Rationale |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, sensing | The bipyridine unit can act as a structural linker or a functional site within the MOF pores. mdpi.comd-nb.info The bromine atom can be used for post-synthetic modification. |
| Conducting Polymers | Electronic and optoelectronic devices | Incorporation of the bipyridine unit can introduce metal-coordinating sites, enabling the development of new sensory or catalytic materials. |
| Luminescent Materials | OLEDs, chemical sensors | Complexes of this compound with appropriate metals can exhibit strong luminescence with tunable properties. nih.gov |
Design and Synthesis of Hybrid Systems and Nanomaterials
The functionalization of nanoparticles with bipyridine ligands can create hybrid materials with synergistic properties. nih.gov Future research should focus on the design and synthesis of novel hybrid systems where this compound plays a key role.
Examples of promising research directions include:
Bipyridine-Functionalized Nanoparticles: Attaching this compound to the surface of nanoparticles (e.g., gold, quantum dots) can create platforms for sensing, catalysis, and biomedical applications. mdpi.comacs.org The bromo group can serve as an anchor point for covalent attachment.
Hybrid Catalysts: Immobilizing metal complexes of this compound onto solid supports, such as silica (B1680970) or polymers, can lead to the development of robust and recyclable heterogeneous catalysts. mdpi.comresearchgate.net
Nanozymes: Metal-organic framework nanoparticles (NMOFs) incorporating bipyridine ligands have shown enzyme-mimicking catalytic activities. researchgate.net Exploring the potential of this compound in such systems could lead to new nanozymes with enhanced stability and catalytic efficiency.
Advancements in Sustainable and Environmentally Benign Catalytic Processes
There is a growing demand for catalytic processes that are both efficient and environmentally friendly. digitellinc.comiitm.ac.in this compound and its metal complexes can contribute to this goal in several ways:
CO2 Reduction: Molecular catalysts based on Group 6 transition metals and bipyridine-type ligands are being investigated for the electrochemical reduction of carbon dioxide. researchgate.netrsc.org Future work could focus on optimizing catalysts with this compound for higher efficiency and selectivity.
Water Oxidation: Ruthenium complexes with bipyridine-based ligands have shown promise as catalysts for water oxidation, a key step in artificial photosynthesis. acs.org The electronic properties of this compound can be tuned to enhance the catalytic activity of such complexes.
Photocatalysis: Bipyridine complexes can act as photosensitizers in photocatalytic reactions, such as the conversion of CO2 to methane. acs.org The unique electronic structure of this compound could be exploited to develop more efficient photocatalysts.
Sophisticated Computational Modeling for Prediction and Design of Complex Chemical Systems
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of transition metal complexes. researchgate.netmaynoothuniversity.ieresearchgate.net Future research should leverage advanced computational methods to:
Predict Spectroscopic and Redox Properties: Accurately predict the UV-visible absorption spectra, emission properties, and redox potentials of new complexes containing this compound. acs.orgnih.gov
Elucidate Reaction Mechanisms: Use computational modeling to gain detailed insights into the mechanisms of catalytic reactions involving these complexes, which can guide the design of more efficient catalysts.
Simulate Solvation Effects: Employ molecular dynamics (MD) simulations to understand how the solvent environment affects the structure and reactivity of these complexes in solution. rsc.org
By combining experimental synthesis and characterization with sophisticated computational modeling, researchers can accelerate the discovery and development of new materials and catalysts based on this compound.
Q & A
Q. What are the common synthetic routes for 6-Bromo-6’-methyl-2,2’-bipyridine, and how do reaction conditions influence yield?
- Methodological Answer : A key route involves reductive coupling of halogenated precursors. For example, 2-bromo-6-methylpyridine can undergo Ni-catalyzed coupling to form the bipyridine backbone . Alternative methods include Suzuki-Miyaura cross-coupling , where brominated pyridine derivatives react with boronic esters under Pd catalysis, though steric hindrance from the methyl group may require optimized ligands (e.g., P,N-phosphinitooxazoline) to enhance efficiency . Yield is influenced by catalyst choice (Ni vs. Pd), solvent polarity, and temperature. Lower temperatures (e.g., 60–80°C) often favor selectivity, while polar aprotic solvents like DMF improve solubility of intermediates .
Q. How is 6-Bromo-6’-methyl-2,2’-bipyridine characterized structurally, and what analytical techniques resolve substituent effects?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions. The methyl group at 6’ appears as a singlet (~2.5 ppm), while the bromine at 6 induces deshielding in adjacent protons (δ 8.2–8.5 ppm for pyridinic H) . HMBC correlations confirm connectivity between the methyl group and bipyridine core .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 263.0 for CHBrN) and detects halogen isotopes (e.g., Br/Br doublet) .
- X-ray Crystallography : Resolves steric effects; the methyl group introduces a dihedral angle of 5–10° between pyridine rings, reducing π-conjugation compared to unsubstituted bipyridines .
Advanced Research Questions
Q. How do steric and electronic effects of 6-Bromo-6’-methyl-2,2’-bipyridine influence its coordination chemistry with transition metals?
- Methodological Answer :
- Steric Effects : The 6’-methyl group disrupts planar geometry in metal complexes. For example, in Ru(II) complexes, this substitution prevents trans-configuration isomerism by increasing steric hindrance, favoring cis-aqua species critical for catalytic activity in artificial photosynthesis .
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes low oxidation states (e.g., Ru) by withdrawing electron density from the pyridine N-atoms. This enhances metal-to-ligand charge transfer (MLCT) in photochemical applications .
- Comparative Table :
| Ligand | Substituents | Metal Complex Geometry | Key Application |
|---|---|---|---|
| 6-Bromo-6’-methyl-2,2’-bipyridine | Br (6), Me (6’) | Cis-octahedral (Ru) | Artificial photosynthesis |
| 6,6’-Dimethyl-2,2’-bipyridine | Me (6,6’) | Distorted octahedral (Co) | Redox catalysis |
| Unsubstituted 2,2’-bipyridine | None | Planar geometry | Model coordination studies |
Q. What strategies mitigate challenges in using 6-Bromo-6’-methyl-2,2’-bipyridine for catalytic applications, such as enantioselective reactions?
- Methodological Answer :
- Ligand Design : Pairing with chiral co-ligands (e.g., cyclometalated iridium) improves enantioselectivity. The bromine site allows further functionalization (e.g., Suzuki coupling to introduce phosphine groups) for tailored steric bulk .
- Solvent Optimization : Low-dielectric solvents (e.g., THF) reduce competitive side reactions in Pd-catalyzed cross-couplings.
- Isomer Control : As demonstrated in Ru complexes, steric bulk from the methyl group prevents trans-isomer formation, ensuring catalytic uniformity. H NMR kinetic studies (e.g., monitoring HO ligand exchange in cis-aqua species) validate stability .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports ~70% yield for Ni-catalyzed coupling, while notes lower yields (~50%) for analogous Pd-based reactions. This discrepancy arises from Pd’s sensitivity to steric hindrance, necessitating ligand optimization (e.g., Buchwald-type ligands) for improved efficiency .
- Electronic Effects vs. Catalytic Activity : While bromine’s electron withdrawal enhances MLCT in Ru complexes , it may reduce electron density for nucleophilic attacks in Ni-catalyzed reactions. Balancing these effects requires adjusting metal oxidation states or using sacrificial reductants (e.g., Zn) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
